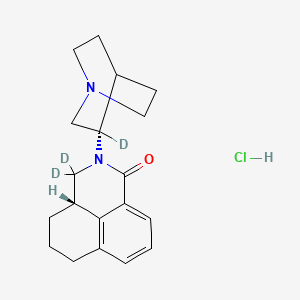

(S,S)-Palonosetron-d3 Hydrochloride

Description

Significance of Stereochemistry in Pharmaceutical Research

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in pharmaceutical research. mhmedical.comomicsonline.org The spatial configuration of a drug molecule profoundly influences its interaction with biological targets such as enzymes and receptors. mhmedical.compatsnap.com This interaction is often likened to a key fitting into a lock, where a precise three-dimensional shape is necessary for optimal binding and subsequent biological activity. patsnap.com

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. acs.org One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. slideshare.net Therefore, understanding and controlling the stereochemistry of a drug is paramount in the development of safer and more effective medications. patsnap.comijpsjournal.com The production of enantiomerically pure drugs is a significant focus in the pharmaceutical industry to maximize therapeutic benefits and minimize potential risks. patsnap.com

Role of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a fundamental technique in drug discovery and development, providing detailed insights into a drug's journey through a biological system. musechem.commetsol.com This method involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (³H), into a drug molecule. chemicalsknowledgehub.com These labeled compounds act as tracers, allowing scientists to monitor their absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comchemicalsknowledgehub.comnih.gov

Overview of Palonosetron (B1662849) as a 5-HT3 Receptor Antagonist in Research

Palonosetron is a second-generation 5-hydroxytryptamine (5-HT3) receptor antagonist characterized by its high binding affinity and long half-life compared to first-generation drugs in its class. nih.govamegroups.org It is a highly selective antagonist of the 5-HT3 receptor, with minimal affinity for other serotonin (B10506) receptor subtypes. amegroups.orgcaymanchem.com Research has shown that the orientation of the amide carbonyl and the tertiary amine group relative to the aromatic nucleus are crucial for its high affinity to the 5-HT3 receptor. acs.org

In research settings, palonosetron has been extensively studied for its anti-emetic properties. nih.govspandidos-publications.comd-nb.info Its efficacy is attributed not only to its high receptor affinity but also to potential allosteric interactions and the induction of prolonged structural changes in the receptor. spandidos-publications.com Palonosetron contains two stereogenic centers, resulting in four possible stereoisomers. amegroups.org The (S,S)-isomer is the pharmacologically active form.

Rationale for Deuterium Incorporation at Specific Stereocenters

The incorporation of deuterium at specific stereocenters, a process known as precision deuteration, is a strategic approach in drug design and research. nih.gov Replacing hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. tandfonline.com

In the context of chiral drugs, deuterium incorporation at a stereocenter can enhance the stability of that center and reduce the rate of epimerization, which is the interconversion of stereoisomers. acs.orgmusechem.comtandfonline.com This strategy, termed "deuterium-enabled chiral switching" (DECS), can help maintain the desired stereochemical configuration of a drug, potentially leading to improved efficacy and a better safety profile by preventing the formation of a less active or more toxic stereoisomer. acs.orgunibestpharm.com For a compound like (S,S)-Palonosetron, deuteration at a specific stereocenter can help stabilize the active enantiomer for research purposes, such as its use as an internal standard in pharmacokinetic studies. caymanchem.com

| Feature | Description |

| Stereochemistry | The 3D arrangement of atoms, crucial for a drug's interaction with biological targets. mhmedical.comomicsonline.orgpatsnap.com |

| Isotopic Labeling | The incorporation of isotopes like deuterium to trace a drug's behavior in the body. musechem.comchemicalsknowledgehub.comnih.gov |

| Palonosetron | A high-affinity, second-generation 5-HT3 receptor antagonist. nih.govamegroups.org |

| Deuteration Rationale | To enhance metabolic stability and stabilize specific stereoisomers for research applications. acs.orgnih.govtandfonline.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25ClN2O |

|---|---|

Molecular Weight |

335.9 g/mol |

IUPAC Name |

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |

InChI Key |

OLDRWYVIKMSFFB-RAVRUBKISA-N |

Isomeric SMILES |

[2H][C@]1(CN2CCC1CC2)N3C(=O)C4=CC=CC5=C4[C@@H](C3([2H])[2H])CCC5.Cl |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |

Origin of Product |

United States |

Advanced Analytical Characterization and Quantification of S,s Palonosetron D3 Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating (S,S)-Palonosetron-d3 Hydrochloride from impurities and its non-deuterated counterpart, ensuring its purity and identity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a principal technique for the quantification of Palonosetron (B1662849) Hydrochloride. wisdomlib.org Method development often involves a C18 column, such as a Naphthalethyl stationary phase, with an isocratic mobile phase. wisdomlib.org A common mobile phase composition includes a potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724), delivered at a flow rate of 1 mL/min with UV detection at 210 nm. wisdomlib.org

Validation of these HPLC methods is crucial and encompasses parameters like linearity, accuracy, precision, and specificity. wisdomlib.org Precision is evaluated at intraday, interday, and repeatability levels, with acceptable methods demonstrating a relative standard deviation (%RSD) of less than 2%. wisdomlib.org Accuracy is confirmed through recovery studies at various concentrations (e.g., 50%, 100%, and 150% of the target), with recoveries typically falling within the 98% to 102% range. wisdomlib.org Linearity is established across a specific concentration range, with correlation coefficients (R²) greater than 0.998 indicating a strong linear relationship. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. nih.gov

Table 1: HPLC Method Validation Parameters for Palonosetron Hydrochloride Analysis

| Parameter | Specification | Finding |

| Precision (%RSD) | < 2% | Method demonstrates high precision across intraday, interday, and repeatability assessments. wisdomlib.org |

| Accuracy (Recovery) | 98% - 102% | Consistent and accurate measurements at 50%, 100%, and 150% of target concentration. wisdomlib.org |

| Linearity (R²) | > 0.998 | Excellent linear relationship between concentration and response. nih.gov |

| LOD | 0.011-0.013 µg/mL | High sensitivity for detecting low concentrations. nih.gov |

| LOQ | 0.035-0.046 µg/mL | High sensitivity for quantifying low concentrations. nih.gov |

Chiral Chromatography for Enantiomeric Purity Profiling

(S,S)-Palonosetron has a specific stereochemical configuration. Chiral chromatography is essential to separate it from its other stereoisomers, ensuring enantiomeric purity. A normal phase HPLC method utilizing a cellulose-based chiral stationary phase, such as Chiralcel-OD or CHIRALPAK AD-H, has been successfully developed. researchgate.net

One such method employs a mobile phase of n-hexane, ethanol (B145695), methanol, heptafluorobutyric acid, and diethylamine (B46881) (70:15:15:0.05:0.1, v/v) at a flow rate of 1.0 mL/min. researchgate.net Another validated method uses a CHIRALPAK AD-H column with a mobile phase of n-hexane, absolute alcohol, and diethylamine (60:40:0.05) at a flow rate of 0.4 mL/min and a column temperature of 35°C, with detection at 256 nm. researchgate.net These methods can effectively separate the (S,S)-enantiomer from its (R,R), (S,R), and (R,S) isomers. The development of such methods can be aided by computer simulation software to optimize the separation of all isomers. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A stability-indicating UPLC method has been developed for the simultaneous determination of fosnetupitant (B607539) and palonosetron in injection dosage forms. scielo.br This method utilizes an HSS, RP C18 column (2.1 x 100 mm, 1.8 µm) with an isocratic mobile phase of 0.25 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (55:45 v/v) at a flow rate of 0.5 mL/min. researchgate.net The retention time for palonosetron in this method was observed at 2.404 minutes. researchgate.netresearchgate.net The method was validated according to ICH guidelines and proved to be accurate, precise, reliable, reproducible, and sensitive for the quantification of palonosetron. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Purity Analysis

While less common for quantitative analysis of this compound, Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) can be valuable for qualitative purity assessment and screening. HPTLC methods have been developed for the simultaneous determination of other pharmaceutical compounds and can be adapted for palonosetron. nih.govnih.gov These methods typically involve spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate and developing it in a suitable mobile phase. nih.govnih.gov Densitometric scanning at an appropriate wavelength is then used for detection. nih.gov The simplicity and speed of TLC and HPTLC make them useful for preliminary purity checks and for detecting the presence of related substances. tlcstandards.com

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the molecular structure and for the precise quantification of this compound.

Mass Spectrometry (MS) Applications, including Quantitative Analysis with Isotopic Internal Standards

Mass spectrometry (MS) is a powerful tool for the analysis of this compound. It provides information about the molecular weight and structure of the compound. When coupled with liquid chromatography (LC-MS), it becomes a highly selective and sensitive technique for both qualitative and quantitative analysis.

This compound is specifically designed to be used as an internal standard for the quantification of palonosetron in biological samples by GC- or LC-MS. caymanchem.com The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise measurements. nih.gov The deuterium (B1214612) atoms in this compound result in a mass shift that allows it to be distinguished from the unlabeled palonosetron in the mass spectrometer, while having nearly identical chemical and physical properties. caymanchem.com This allows for the correction of any sample loss during preparation and instrumental variability.

In forced degradation studies of palonosetron, LC-MS has been used to identify degradation products by analyzing their mass-to-charge ratios (m/z). nih.govresearchgate.net This information is critical for understanding the stability of the drug substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of compounds, including the precise location of atoms and their spatial arrangement. In the context of this compound, NMR is crucial for confirming the position of the deuterium labels and verifying the (S,S) stereochemistry.

Detailed ¹H and ¹³C NMR analyses, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively assign all proton and carbon signals in the molecule. By comparing the NMR spectra of the deuterated and non-deuterated compounds, the absence of specific proton signals and the corresponding changes in the carbon spectra confirm the sites of deuterium incorporation. For this compound, the deuterium atoms are located at the 3-position of the quinuclidine (B89598) ring and on the carbon adjacent to the isoquinolinone nitrogen. caymanchem.comlgcstandards.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to establish the relative stereochemistry of the molecule. The spatial proximity of specific protons, as indicated by NOE cross-peaks, provides definitive evidence for the cis-relationship between the hydrogen atoms at the stereogenic centers, confirming the (S,S) configuration.

A representative table of the chemical structure and deuteration sites is provided below:

| Compound | Chemical Structure | Deuteration Sites |

| This compound | O=C(N([C@@]1([2H])C@@HCC[N@@]2C1)C3([2H])[2H])C4=CC=CC5=C4[C@]3([H])CCC5.Cl lgcstandards.com | C-3 on the quinuclidine ring and two positions on the carbon adjacent to the isoquinolinone nitrogen caymanchem.comlgcstandards.com |

UV-Visible Spectrophotometry in Analytical Method Development

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. tsijournals.com For this compound, UV spectrophotometry can be utilized in the development and validation of analytical methods for its determination in various matrices.

The UV spectrum of palonosetron in ethanol exhibits a characteristic absorption maximum (λmax) at approximately 265 nm. tsijournals.com This wavelength can be used for quantitative measurements. Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is typically obeyed over a specific concentration range. For palonosetron, linearity has been demonstrated in the range of 7.5-25 µg/mL. tsijournals.com

UV spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness. tsijournals.com They are often employed for routine quality control testing of pharmaceutical formulations.

Below is a table summarizing typical parameters for a UV spectrophotometric method for palonosetron:

| Parameter | Value |

| Wavelength (λmax) | 265 nm tsijournals.com |

| Linearity Range | 7.5-25 µg/mL tsijournals.com |

| Correlation Coefficient (r²) | 0.9997 tsijournals.com |

| Percentage Recovery | 99.3% tsijournals.com |

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques are powerful separation methods based on the differential migration of charged species in an electric field. These methods are particularly useful for the analysis of chiral compounds like palonosetron.

Palonosetron has two chiral centers, resulting in four possible stereoisomers. mdpi.com Since only the (S,S)-isomer is pharmacologically active, it is crucial to have analytical methods capable of separating and quantifying all stereoisomers. mdpi.com Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) have proven to be effective for the enantioseparation of palonosetron. mdpi.comnih.govnih.gov

In Capillary Zone Electrophoresis (CZE) , the separation is achieved by adding a chiral selector to the background electrolyte. High concentrations of β-cyclodextrin have been successfully used as a chiral selector to achieve baseline separation of the four stereoisomers of palonosetron. nih.gov Optimal separation conditions include a 30 mmol L⁻¹ NaH₂PO₄ buffer (pH 3.0) containing 150 mmol L⁻¹ β-cyclodextrin and 10% (v/v) methanol, with an applied voltage of 15 kV. nih.gov Under these conditions, all four stereoisomers can be separated within 35 minutes. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes micelles as a pseudo-stationary phase to separate both neutral and charged analytes. nih.gov For the enantioseparation of palonosetron, chiral surfactants like sodium cholate (B1235396) are added to the buffer. mdpi.comnih.gov Sodium cholate has been shown to be effective in separating the four stereoisomers. nih.gov Optimized conditions for MEKC include a 30 mM borate (B1201080) buffer (pH 9.40) containing 70 mM sodium cholate and 20% (v/v) methanol, with an applied voltage of 20 kV. nih.gov This method allows for the baseline separation of the stereoisomers in under 18 minutes. nih.gov

The following table summarizes the key parameters for CE and MEKC methods for palonosetron enantioseparation:

| Technique | Chiral Selector/Surfactant | Buffer | Organic Modifier | Voltage | Separation Time |

| CZE | 150 mmol L⁻¹ β-cyclodextrin nih.gov | 30 mmol L⁻¹ NaH₂PO₄ (pH 3.0) nih.gov | 10% (v/v) Methanol nih.gov | 15 kV nih.gov | < 35 min nih.gov |

| MEKC | 70 mM Sodium Cholate nih.gov | 30 mM Borate (pH 9.40) nih.gov | 20% (v/v) Methanol nih.gov | 20 kV nih.gov | < 18 min nih.gov |

Potentiometric Approaches for Analytical Determination

Potentiometric methods involve the measurement of the potential difference between two electrodes to determine the concentration of an analyte. youtube.com A novel potentiometric method has been developed for the determination of palonosetron HCl using two types of sensors: an ionophore-free sensor and an ionophore-doped sensor. researchgate.net

Both sensors were found to successfully determine the drug in the concentration range of 1 × 10⁻⁵–1 × 10⁻² M. researchgate.net The incorporation of calix researchgate.netarene as an ionophore in the doped sensor resulted in a lower limit of detection (LOD) of 3.1 × 10⁻⁶ M and enhanced selectivity compared to the ionophore-free sensor (LOD = 7.9 × 10⁻⁶ M). researchgate.net The ionophore-doped sensor also exhibited a faster response time of 20 seconds compared to 30 seconds for the ionophore-free sensor. researchgate.net These sensors demonstrated stable responses over a pH range of 3.0–8.0 and were capable of determining palonosetron HCl in the presence of its oxidative degradation products. researchgate.net

The key performance characteristics of the potentiometric sensors are presented in the table below:

| Sensor Type | Linear Range (M) | Nernstian Slope (mV/decade) | LOD (M) | Response Time (s) |

| Ionophore-Free | 1 × 10⁻⁵–1 × 10⁻² researchgate.net | 54.9 ± 0.25 researchgate.net | 7.9 × 10⁻⁶ researchgate.net | 30 researchgate.net |

| Ionophore-Doped (Calix researchgate.netarene) | 1 × 10⁻⁵–1 × 10⁻² researchgate.net | 59.3 ± 0.16 researchgate.net | 3.1 × 10⁻⁶ researchgate.net | 20 researchgate.net |

Analytical Method Validation and Robustness Studies for Quality Control

Analytical method validation is a critical process in quality control to ensure that a method is suitable for its intended purpose. globalresearchonline.net For this compound, this involves demonstrating that the analytical procedures used for its identification and quantification are accurate, precise, specific, linear, and robust. globalresearchonline.netwisdomlib.org These validation studies are typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). scielo.br

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. neliti.com For HPLC methods, linearity for palonosetron has been established over various concentration ranges, with correlation coefficients (r²) consistently close to 0.999. researchgate.nethumanjournals.com

Accuracy refers to the closeness of the test results to the true value. neliti.com It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For palonosetron, recovery values are typically in the range of 99-101%. wisdomlib.orgwjpsonline.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For palonosetron assays, the %RSD for repeatability and intermediate precision is generally less than 2%. researchgate.netwjpsonline.com

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. wisdomlib.org Stability-indicating methods are developed to demonstrate that the assay is not affected by the presence of these other components. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are performed to evaluate this. wisdomlib.orgscielo.br

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scielo.br This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as flow rate, mobile phase composition, and column temperature are varied to assess the robustness. humanjournals.comscielo.br

The following table provides a summary of typical validation parameters for an HPLC method for palonosetron:

| Validation Parameter | Typical Value/Range |

| Linearity (r²) | ≥ 0.999 researchgate.nethumanjournals.com |

| Accuracy (% Recovery) | 99-101% wisdomlib.orgwjpsonline.com |

| Precision (% RSD) | < 2% researchgate.netwjpsonline.com |

| Limit of Detection (LOD) | 0.005 µg/mL scielo.br |

| Limit of Quantification (LOQ) | 0.016 µg/mL scielo.br |

Molecular Pharmacology and Receptor Interaction Studies of Palonosetron and Implications for Its Deuterated Analog

Serotonin (B10506) 5-HT3 Receptor Antagonism: Binding Affinity and Selectivity

Palonosetron (B1662849) demonstrates exceptionally high binding affinity for the 5-HT3 receptor, a characteristic that sets it apart from first-generation antagonists. nih.govresearchgate.net Studies have shown that palonosetron's affinity is at least 30-fold higher than that of older antagonists. nih.govresearchgate.net In vitro binding assays using membranes from NG-108-15 cells have determined the pKi (the negative logarithm of the inhibition constant, Ki) of (S,S)-palonosetron to be 10.1, corresponding to a Ki value of approximately 0.04 to 0.1 nM. nih.gov

This high affinity is also highly selective. Palonosetron shows little to no significant affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C, where Ki values are substantially higher (≥15.85 μM). drugbank.com This selectivity minimizes off-target effects and underscores its specific action on the 5-HT3 receptor system. The 5-HT3 receptors, which are ligand-gated ion channels, are concentrated in the chemoreceptor trigger zone and on vagal nerve terminals, where their blockade prevents the emetic signals generated by serotonin release. patsnap.comfsu.edu

The following table summarizes the binding affinities of palonosetron and a first-generation antagonist for the 5-HT3 receptor.

| Compound | Binding Affinity (Ki) | Receptor/Cell Line |

| Palonosetron | 0.22 ± 0.07 nM | 5-HT3 Receptor (HEK293 cells) |

| Ondansetron (B39145) | 0.47 ± 0.14 nM | 5-HT3 Receptor (HEK293 cells) |

Data sourced from competition binding studies with [3H]granisetron.

Ligand-Receptor Interaction Dynamics: Allosteric Modulation and Receptor Internalization Mechanisms

The interaction between palonosetron and the 5-HT3 receptor is more complex than a simple competitive antagonism. Research indicates that palonosetron exhibits allosteric binding and positive cooperativity. nih.gov This means it can bind to a site on the receptor that is distinct from the serotonin binding site, modulating the receptor's function in a non-competitive manner. nih.gov This allosteric interaction is a key differentiator from first-generation antagonists like ondansetron and granisetron, which display simple bimolecular, competitive binding. nih.gov

A significant area of investigation and some debate surrounds the role of receptor internalization in palonosetron's prolonged mechanism of action. One body of research has shown that palonosetron uniquely triggers the internalization of the 5-HT3 receptor into the cell. nih.govresearchgate.net In these studies, after prolonged incubation, radiolabeled palonosetron remained associated with whole cells but not with cell-free membranes, suggesting the receptor-ligand complex was inside the cell. nih.gov This process would lead to a reduced density of 5-HT3 receptors on the cell surface, causing a persistent inhibition of receptor function. nih.govresearchgate.net

However, other studies have presented conflicting evidence, suggesting that palonosetron's long-lasting effect is due to its very slow dissociation from the receptor, acting as a pseudo-irreversible antagonist, rather than inducing internalization. These findings propose that palonosetron's prolonged inhibition occurs at the cell surface and that chronic receptor down-regulation may be due to interactions with an allosteric binding site without a change in the number of surface receptors.

Investigation of Cross-Talk with Other Neurotransmitter Systems (e.g., 5-HT3/Neurokinin 1 Receptor Signaling)

While serotonin acting on 5-HT3 receptors is a key driver of acute emesis, the neuropeptide Substance P binding to neurokinin-1 (NK-1) receptors is a dominant mediator in delayed emetic phases. nih.gov Palonosetron does not bind directly to the NK-1 receptor. nih.gov However, it has been shown to uniquely inhibit the signaling cross-talk between the 5-HT3 and NK-1 receptor pathways. nih.govnih.gov

In vitro experiments have demonstrated that pre-incubation with palonosetron, but not with ondansetron or granisetron, inhibits the serotonin-induced enhancement of Substance P-mediated responses. nih.gov Further research suggests that the 5-HT3 receptor internalization induced by palonosetron may alter this receptor cross-talk, potentially leading to a secondary internalization of the NK-1 receptor. This inhibition of interplay between the two key emetic signaling pathways provides a pharmacological rationale for palonosetron's efficacy in preventing delayed nausea and vomiting. nih.govnih.gov

In Vitro Pharmacological Characterization of Palonosetron Stereoisomers

Palonosetron possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (S,S), (R,R), (S,R), and (R,S). nih.gov The pharmacologically active agent is the (S,S)-isomer, which is also the subject of the deuterated compound (S,S)-Palonosetron-d3 Hydrochloride. nih.gov In vitro studies have confirmed that the binding affinity for the 5-HT3 receptor is highly stereoselective. nih.gov

The (S,S)-isomer exhibits a significantly higher affinity for the 5-HT3 receptor compared to the other three isomers. nih.gov In studies using NG-108-15 cells, the rank order of binding affinity was determined to be (S,S) > (R,S) > (S,R) ≈ (R,R). nih.gov The (3S)-quinuclidinyl isomers consistently show a more than 10-fold higher affinity than their (3R)-isomer counterparts, highlighting the critical role of stereochemistry in the ligand-receptor interaction. acs.org

The following table presents the binding affinities of the four stereoisomers of palonosetron at 5-HT3 receptors in NG-108-15 cells.

| Stereoisomer | Designation | Binding Affinity (-log Ki) |

| (S,S) | RS 25259-197 | 10.5 ± 0.2 |

| (R,S) | RS 25233-198 | 9.5 ± 0.1 |

| (S,R) | RS 25233-197 | 8.6 ± 0.1 |

| (R,R) | RS 25259-198 | 8.4 ± 0.1 |

Data sourced from a [3H]-quipazine binding assay in membranes from NG-108-15 cells. nih.gov

In Vitro Metabolic Fate and Enzyme Interactions of Palonosetron Relevant for Understanding Deuterated Impact

Identification of Cytochrome P450 Isoenzymes Involved in Metabolism

In vitro investigations using human liver microsomes and recombinant CYP enzymes have identified several isoforms responsible for the oxidative metabolism of palonosetron (B1662849). nih.govresearchgate.netsemanticscholar.org. The primary enzyme implicated in its biotransformation is CYP2D6. nih.govclinician.comnih.gov. To a lesser extent, CYP3A4 and CYP1A2 also contribute to its metabolism wikipedia.orgfda.govmedex.com.bdpatsnap.com. While CYP2D6 is the main pathway, the involvement of multiple enzymes suggests that the potential for clinically significant drug interactions due to inhibition or induction of a single CYP isoform is low. medex.com.bd. Furthermore, clinical pharmacokinetic parameters have not shown significant differences between individuals who are poor or extensive metabolizers of CYP2D6 substrates fda.gov.

| CYP Isoenzyme | Role in Palonosetron Metabolism | Reference |

|---|---|---|

| CYP2D6 | Primary metabolizing enzyme | nih.govclinician.comwikipedia.orgfda.govnih.govmedex.com.bd |

| CYP3A4 | Secondary/minor contribution | nih.govclinician.comwikipedia.orgfda.govmedex.com.bd |

| CYP1A2 | Secondary/minor contribution | nih.govclinician.comwikipedia.orgfda.govmedex.com.bd |

Characterization of Primary Metabolites

The metabolism of palonosetron results in the formation of two main, largely inactive metabolites. fda.govmedex.com.bd. These have been identified through various analytical techniques in studies evaluating the drug's excretion and biotransformation. The two primary metabolites are:

N-oxide-palonosetron : This metabolite is formed through the oxidation of the quinuclidine (B89598) nitrogen atom.

6-S-hydroxy-palonosetron : This metabolite results from the hydroxylation of the isoquinoline portion of the molecule. clinician.comfda.gov.

Radiolabeled studies have confirmed that after administration, these metabolites, along with the unchanged parent drug, constitute the majority of the recovered dose in urine. nih.gov.

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| N-oxide-palonosetron (M9) | Oxidation | clinician.comfda.govnih.govnih.gov |

| 6-S-hydroxy-palonosetron (M4) | Hydroxylation | clinician.comfda.govnih.gov |

Assessment of Metabolite Pharmacological Activity in In Vitro Models

A key aspect of the metabolic profile of a drug is the pharmacological activity of its metabolites. In the case of palonosetron, its primary metabolites have been evaluated for their ability to antagonize the 5-HT3 receptor, the mechanism of action of the parent compound. In vitro studies have demonstrated that both N-oxide-palonosetron and 6-S-hydroxy-palonosetron are essentially inactive, possessing less than 1% of the 5-HT3 receptor antagonist activity of palonosetron. nih.govwikipedia.orgfda.govmedex.com.bd. This lack of significant pharmacological activity indicates that the clinical efficacy of palonosetron is attributable to the parent compound itself, and not its metabolic byproducts clinician.com.

| Compound | Relative 5-HT3 Receptor Antagonist Activity | Reference |

|---|---|---|

| Palonosetron | 100% | nih.govwikipedia.orgfda.govmedex.com.bd |

| N-oxide-palonosetron | <1% | nih.govwikipedia.orgfda.govmedex.com.bd |

| 6-S-hydroxy-palonosetron | <1% | nih.govwikipedia.orgfda.govmedex.com.bd |

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Stability in In Vitro Systems

The development of deuterated drug analogues like (S,S)-Palonosetron-d3 Hydrochloride is a strategic approach in medicinal chemistry aimed at improving a drug's pharmacokinetic properties by enhancing its metabolic stability. juniperpublishers.com. This strategy is based on the deuterium kinetic isotope effect (KIE). nih.govnih.gov.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov. Many oxidative metabolic reactions catalyzed by cytochrome P450 enzymes, such as the formation of 6-S-hydroxy-palonosetron, involve the cleavage of a C-H bond as a rate-limiting step. juniperpublishers.com. By selectively replacing hydrogen atoms at a site of metabolism with deuterium, the energy required to break the bond is increased. This can significantly slow down the rate of the metabolic reaction. nih.gov.

In the context of palonosetron, its metabolism to 6-S-hydroxy-palonosetron is a key pathway mediated by CYP enzymes. The synthesis of this compound, where deuterium atoms are placed at metabolically susceptible positions, is intended to retard this process. caymanchem.com. In in vitro systems, such as human liver microsomes, a deuterated compound is expected to show a slower rate of clearance compared to its non-deuterated counterpart. nih.gov. This increased metabolic stability can potentially translate to an extended biological half-life and improved bioavailability in vivo. nih.gov. The use of stable isotopes like deuterium does not alter the fundamental pharmacological activity of the molecule, as the shape and electronic properties are nearly identical to the original compound. nih.gov.

Chemical Stability, Degradation Pathways, and Impurity Profiling of Palonosetron Hydrochloride

Forced Degradation Studies Under Various Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Studies on palonosetron (B1662849) hydrochloride have revealed its degradation behavior under several stress conditions.

The drug is susceptible to degradation under acidic, basic, and oxidative conditions . wisdomlib.orgnih.govwjpr.net Significant degradation has been observed in the presence of acid and peroxide, with peroxide degradation being the most pronounced. wisdomlib.org One study found that palonosetron is sensitive to acidic conditions, showing approximately 27% degradation in 1 M HCl. nih.gov Conversely, it was found to be more resistant to degradation under neutral and photolytic conditions. wjpr.netnih.gov

In one investigation, palonosetron was subjected to 1 N hydrochloric acid, 1 N sodium hydroxide, and 3% hydrogen peroxide. arlok.com Degradation was observed under these conditions, and the resulting degradation products did not interfere with the analysis of the intact drug. arlok.com Another study reported that upon refluxing with 6% H₂O₂ for 6 hours, observable degradation occurred. nih.gov

Some studies have indicated that palonosetron is relatively stable under thermal stress. wjpr.net However, other research has shown moderate degradation under thermal conditions. wjpr.net The stability of palonosetron hydrochloride in various infusion solutions, such as dextrose 5% and sodium chloride 0.9%, has also been confirmed, showing physical and chemical stability for up to 48 hours at room temperature and 14 days under refrigeration. nih.gov

Table 1: Summary of Forced Degradation Studies on Palonosetron Hydrochloride

| Stress Condition | Reagent/Method | Observation |

| Acidic | 1 M HCl nih.gov | ~27% degradation. nih.gov |

| 1 N HCl arlok.com | Degradation observed. arlok.com | |

| 0.1 N HCl scielo.br | Degradation products formed. scielo.br | |

| Basic | 1 N NaOH arlok.com | Degradation observed. arlok.com |

| 0.1 N NaOH scielo.br | Degradation products formed. scielo.br | |

| Oxidative | 3% Hydrogen Peroxide arlok.com | Degradation observed. arlok.com |

| 6% Hydrogen Peroxide (reflux for 6h) nih.gov | Observable degradation. nih.gov | |

| Thermal | Heat wjpr.net | Moderate degradation. wjpr.net |

| Photolytic | Light exposure wjpr.netnih.gov | Resistant to degradation. wjpr.netnih.gov |

Identification and Structural Elucidation of Degradation Products using Advanced Analytical Techniques

Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are instrumental in identifying and elucidating the structures of degradation products.

Under oxidative stress, three primary degradation products of palonosetron have been identified. nih.gov LC-MS analysis of samples subjected to degradation has assigned potential structures based on their mass-to-charge ratios (m/z). These degradation products include hydroxylated, keto, and N-oxide metabolites of palonosetron. researchgate.net The formation of Palonosetron N-Oxide is a known degradation pathway.

A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate palonosetron from its degradation products. researchgate.net This method confirmed that the major degradation products were Impurity-C, Impurity-B, and Impurity-A, and their degradation pathways were established. researchgate.net

Impurity Profiling and Control Strategies for Synthetic Routes

The synthesis of palonosetron hydrochloride can result in various process-related and chiral impurities. Effective impurity profiling and control are crucial for ensuring the quality and safety of the final drug product.

Process-Related Impurities Analysis

Several impurities can arise from the synthetic routes of palonosetron. These can include by-products from harsh reaction conditions and residual reagents. Impurities such as reducing impurities, epimers, and nitrogen and oxygen impurities have been identified.

A high-performance liquid chromatography (HPLC) method using an octadecylsilane (B103800) bonded silica (B1680970) column and a mobile phase containing an ion-pairing agent has been developed to separate and detect four process-related impurities and one degradation product. google.com

Table 2: Known Process-Related Impurities of Palonosetron

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Palonosetron Impurity 3 simsonpharma.com | C18H24N2O | 284.40 |

| Palonosetron Impurity 19 simsonpharma.com | C18H24N2O | 284.40 |

| (3S)-Aminoquinuclidine Dihydrochloride | Not specified | Not specified |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid | Not specified | Not specified |

| Palonosetron-3-ene pharmaffiliates.com | C19H22N2O | 294.40 |

Chiral Impurities and Enantiomeric Purity Assessment

Palonosetron has two chiral centers, leading to the possibility of four stereoisomers: (S,S), (R,R), (S,R), and (R,S). researchgate.net The desired therapeutic agent is the (S,S)-stereoisomer. pharmaffiliates.com Therefore, controlling chiral impurities is of paramount importance.

Several analytical methods have been developed for the enantioseparation of palonosetron and its chiral impurities. A rapid and selective high-performance liquid chromatographic (HPLC) method using a cellulose-based chiral stationary phase (Chiralcel-OD) has been validated for this purpose. scirp.orgscirp.orgsemanticscholar.org This method can separate all eight chiral compounds (the four isomers of palonosetron and their corresponding intermediates) within 12 minutes. semanticscholar.orgresearchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) for these chiral impurities were found to be in the range of 0.06-0.10 µg/mL and 0.14-0.24 µg/mL, respectively. scirp.orgscirp.orgsemanticscholar.org Micellar electrokinetic chromatography (MEKC) using sodium cholate (B1235396) as a chiral surfactant has also been demonstrated to be effective in separating the stereoisomers of palonosetron hydrochloride. nih.gov

Table 3: Chiral Impurities of Palonosetron

| Compound | Isomer |

| Palonosetron Enantiomer simsonpharma.com | (3aR)-2-[(3R)-Quinuclidin-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquin |

| Palonosetron USP Related Compound C simsonpharma.com | Not specified |

| (R,R)-Palonosetron | (R,R) |

| (R,S)-Palonosetron HCl | (R,S) |

| (S,R)-Palonosetron HCl | (S,R) |

Strategic Applications of S,s Palonosetron D3 Hydrochloride in Pharmaceutical Research

Use as an Internal Standard in Bioanalytical Quantification by Mass Spectrometry

In the realm of bioanalytical chemistry, the precise quantification of drug molecules in complex biological matrices is paramount. (S,S)-Palonosetron-d3 Hydrochloride is widely employed as an internal standard for the quantification of palonosetron (B1662849) in biological samples, such as plasma, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The rationale behind using a stable isotope-labeled internal standard lies in its ability to mimic the analyte of interest throughout the sample preparation and analysis process. Because this compound is chemically identical to palonosetron, it exhibits similar extraction recovery, ionization efficiency, and chromatographic retention times. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled palonosetron by the mass spectrometer. This co-elution and differential detection enable accurate correction for any sample loss or variability during the analytical procedure, leading to highly reliable and reproducible quantification. nih.gov

Several validated LC-MS/MS methods have been developed for the determination of palonosetron in human plasma, where a deuterated internal standard is essential for achieving the required sensitivity and selectivity. nih.govresearchgate.net For instance, a stable isotope-labeled internal standard is considered crucial for correcting the interindividual variability in the recovery of analytes from patient plasma samples. nih.gov

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₂₂D₃ClN₂O lgcstandards.com |

| Molecular Weight | 335.89 g/mol lgcstandards.com |

| CAS Number | 1246816-81-8 lgcstandards.com |

| Synonyms | (3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; RS 25259-197-d3 caymanchem.comlgcstandards.com |

| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |

| Storage Temperature | +4°C lgcstandards.com |

Elucidation of Drug Metabolism Pathways using Isotopic Tracers in In Vitro and Preclinical Research

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development. Stable isotope labeling, using compounds like this compound, is a powerful technique for tracing the metabolic pathways of drugs. nih.govnih.gov By introducing the deuterated compound into in vitro systems (such as liver microsomes) or preclinical animal models, researchers can track the biotransformation of the parent drug into its various metabolites.

The use of mass spectrometry allows for the identification of metabolites based on their specific mass-to-charge ratios. The deuterium atoms in this compound create a unique isotopic signature, making it easier to distinguish drug-related metabolites from endogenous molecules in the biological matrix. This approach, often referred to as nontargeted tracer fate detection, can provide a global view of metabolic fluxes without prior knowledge of the reaction network. nih.gov

Studies have shown that palonosetron is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP1A2. drugbank.com The use of deuterated tracers can help in identifying the specific sites of metabolism on the molecule and the primary enzymes responsible for these transformations. For example, LC-MS analysis of degraded samples can help in assigning possible structural identifications to metabolites based on their molecular weights. nih.gov

Research on Deuterium Isotope Effects on Pharmacological and Metabolic Profiles

The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of a drug, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during enzymatic reactions. nih.gov

Research into the deuterium isotope effects of this compound can provide valuable insights into its metabolic stability. medchemexpress.commedchemexpress.com If the deuteration occurs at a primary site of metabolism, it can slow down the rate of metabolic clearance, potentially leading to a longer half-life and increased drug exposure. nih.govresearchgate.net

Investigating these effects helps in understanding the drug's mechanism of action and can even be a strategy to develop "soft drugs" or "hard drugs" with modified metabolic profiles. nih.govresearchgate.net For instance, studies on other deuterated compounds have shown that precision deuteration can lead to analogs with differentiated pharmacokinetics. researchgate.net While specific research on the pharmacological and metabolic profile of this compound is not extensively published in the provided results, the principles of deuterium isotope effects are well-established and applicable. nih.govnih.gov

Role in Analytical Method Development and Validation for Quality Control and Reference Standards

This compound plays a crucial role as a reference standard in the development and validation of analytical methods for quality control (QC) of palonosetron pharmaceutical products. clearsynth.comsynzeal.com These methods are essential to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) and its formulations. wisdomlib.org

The availability of a well-characterized, high-purity deuterated standard is vital for validating the accuracy, precision, linearity, and specificity of analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net For example, in stability-indicating methods, this compound can be used to confirm that the analytical method can accurately measure the parent drug in the presence of its degradation products. wisdomlib.orgnih.gov

Furthermore, it is suitable for use in analytical method validation for Abbreviated New Drug Applications (ANDAs) and for the quality control of commercial palonosetron production. clearsynth.com The comprehensive characterization data provided with this reference standard supports regulatory compliance. clearsynth.comsynzeal.com

Table 2: Applications of this compound in Analytical Chemistry

| Application | Technique(s) | Purpose |

| Bioanalytical Quantification | GC-MS, LC-MS/MS caymanchem.com | Internal standard for accurate measurement of palonosetron in biological fluids. caymanchem.com |

| Metabolism Studies | Mass Spectrometry nih.gov | Isotopic tracer to identify and track metabolic pathways. nih.govnih.gov |

| Method Development | HPLC, UPLC nih.govwisdomlib.org | Reference standard for creating and optimizing analytical methods. clearsynth.com |

| Method Validation | HPLC, LC-MS nih.govresearchgate.net | Ensuring accuracy, precision, and specificity of analytical procedures. nih.govclearsynth.com |

| Quality Control | HPLC wisdomlib.org | Routine analysis and stability monitoring of pharmaceutical formulations. wisdomlib.org |

Future Research Trajectories for Stereoisomeric and Deuterated Palonosetron Derivatives

Development of Novel and Greener Synthetic Routes with Enhanced Stereoselectivity

The synthesis of palonosetron (B1662849), a molecule with two chiral centers, presents a considerable challenge in achieving high stereoselectivity for the desired (S,S)-isomer. fda.gov Current synthetic routes often involve multiple steps and may utilize harsh reagents or reaction conditions, making them less than ideal for industrial-scale production and environmental sustainability. google.com Future research is imperative to develop novel and greener synthetic methodologies.

Key areas of focus should include:

Asymmetric Catalysis: The exploration of new chiral catalysts, including organocatalysts and metal complexes, to drive the stereoselective formation of the key chiral centers in palonosetron. This could lead to more efficient and atom-economical processes.

Biocatalysis: The use of enzymes to catalyze specific stereoselective transformations in the synthetic pathway. This approach offers the potential for high selectivity under mild, environmentally benign conditions.

Flow Chemistry: The application of continuous flow technologies to the synthesis of palonosetron and its derivatives. Flow chemistry can offer improved control over reaction parameters, leading to higher yields, enhanced safety, and reduced waste generation.

A significant advancement in this area would be the development of a one-pot synthesis that directly yields the (S,S)-isomer with high purity, minimizing the need for extensive purification steps.

Exploration of Advanced Analytical Techniques for Ultra-Trace Analysis and Impurity Detection

Ensuring the purity and quality of "(S,S)-Palonosetron-d3 Hydrochloride" is paramount. Future research should focus on the development and application of advanced analytical techniques capable of detecting and quantifying impurities at ultra-trace levels. acs.org

The following table summarizes current and potential future analytical techniques for palonosetron analysis:

| Analytical Technique | Current Application | Future Research Focus |

| High-Performance Liquid Chromatography (HPLC) | Routine analysis of palonosetron and its impurities. researchgate.netjuniperpublishers.com | Development of novel stationary phases with enhanced selectivity for chiral and non-chiral impurities. Coupling HPLC with more sensitive detectors for ultra-trace analysis. |

| Mass Spectrometry (MS) | Identification of impurities and metabolites. | Utilization of high-resolution mass spectrometry (HRMS) for unambiguous identification of unknown impurities and degradation products. |

| Capillary Electrophoresis (CE) | Separation of palonosetron enantiomers. researchgate.net | Optimization of CE methods for faster and more efficient separation of all four stereoisomers. |

| Supercritical Fluid Chromatography (SFC) | A greener alternative to normal-phase HPLC for chiral separations. | Further exploration of SFC for the analysis of palonosetron and its impurities, focusing on method development and validation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of palonosetron and its impurities. | Application of advanced NMR techniques, such as 2D-NMR, for the comprehensive structural characterization of novel impurities. |

The development of methods for the detection of genotoxic impurities, even at parts-per-million (ppm) levels, is a critical area of future research to ensure the safety of the drug substance.

Deeper Mechanistic Insights into Receptor Interactions and Downstream Signaling Pathways

Palonosetron exhibits a unique and complex interaction with the 5-HT3 receptor that is not fully understood. nih.govnih.gov Unlike first-generation antagonists, palonosetron demonstrates allosteric binding and positive cooperativity, leading to a prolonged inhibition of receptor function. nih.gov Future research should aim to unravel the intricate molecular details of these interactions and their downstream consequences.

Key research questions include:

What are the precise molecular determinants on the 5-HT3 receptor that mediate the allosteric binding of palonosetron?

How does deuteration in "this compound" affect its binding affinity and kinetics with the 5-HT3 receptor?

What are the specific downstream signaling pathways that are modulated by palonosetron's unique receptor interaction profile?

Does palonosetron's interaction with the 5-HT3 receptor influence the signaling of other receptor systems, such as the neurokinin-1 (NK-1) receptor? nih.gov

Advanced techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of the palonosetron-receptor complex, offering unprecedented insights into the binding mechanism.

Further Investigation of Isotope Effects on Enzyme Kinetics and Drug-Enzyme Interactions (In Vitro)

The introduction of deuterium (B1214612) at specific positions in the palonosetron molecule can significantly alter its metabolic profile. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of bond cleavage by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. nih.govwikipedia.orgnih.gov Palonosetron is metabolized by CYP2D6, CYP3A4, and CYP1A2. nih.gov

Future in vitro studies should focus on:

Quantitative KIE Measurements: Precisely measuring the KIE for the metabolism of "this compound" by individual CYP isozymes.

Metabolite Profiling: Comparing the metabolite profiles of deuterated and non-deuterated palonosetron to identify any shifts in metabolic pathways.

Enzyme Inhibition Studies: Investigating whether deuteration alters the potential of palonosetron to inhibit or induce CYP enzymes.

The following table outlines potential in vitro studies to investigate the isotope effects on palonosetron metabolism:

| Study Type | Objective | Expected Outcome |

| Incubation with Human Liver Microsomes | To determine the overall metabolic stability and KIE. | A slower rate of metabolism for the deuterated compound compared to the non-deuterated parent drug. |

| Incubation with Recombinant CYP Enzymes | To identify the specific CYP isozymes responsible for the observed KIE. | Quantification of the contribution of each CYP isozyme to the metabolism of "this compound". |

| Metabolite Identification and Quantification | To characterize the metabolic pathways and identify any deuterium-induced shifts. | A potential reduction in the formation of certain metabolites and the possible emergence of new metabolic pathways. |

Understanding these isotope effects at a mechanistic level is crucial for predicting the in vivo pharmacokinetic behavior of "this compound".

Computational and Predictive Modeling for Chemical Stability and Impurity Formation

Computational modeling and simulation are powerful tools that can be leveraged to predict the chemical stability of "this compound" and the potential for impurity formation. researchgate.net These in silico approaches can accelerate drug development by identifying potential liabilities early in the process.

Future research in this area should involve:

Forced Degradation Studies and Computational Analysis: Combining experimental forced degradation studies with computational modeling to identify the most likely degradation pathways and products.

Quantum Mechanical Calculations: Using quantum mechanics to model the electronic structure of palonosetron and predict its reactivity towards various degradation mechanisms (e.g., oxidation, hydrolysis).

Molecular Dynamics Simulations: Simulating the behavior of palonosetron in different formulations and storage conditions to predict its physical and chemical stability. morressier.comgoogle.comnih.govnih.govresearchgate.netashp.org

Predictive Impurity Profiling: Developing computational models that can predict the formation of potential impurities based on the synthetic route and storage conditions.

These predictive models can guide the development of more stable formulations and robust manufacturing processes.

Integration of Multi-Omics Approaches in Metabolic Research Utilizing Deuterated Analogs

The use of deuterated analogs like "this compound" opens up new avenues for metabolic research through the integration of multi-omics approaches. These technologies can provide a holistic view of the metabolic fate and effects of the drug.

Future research should aim to:

Metabolomics: Utilize untargeted and targeted metabolomics to comprehensively profile the metabolites of "this compound" in various biological matrices. This can provide a detailed map of its metabolic pathways.

Proteomics: Investigate changes in the proteome of cells or tissues in response to treatment with the deuterated analog. This can help identify proteins involved in its transport, metabolism, and mechanism of action.

Transcriptomics: Analyze changes in gene expression to understand the regulatory networks that are influenced by the drug.

By combining these "omics" datasets, researchers can build comprehensive models of the drug's disposition and effects, ultimately leading to a more personalized approach to therapy. The stable isotope label in "this compound" can be a powerful tool for tracing the metabolic fate of the molecule and its metabolites within these complex biological systems.

Q & A

Q. What analytical methods are recommended for confirming the stereochemical purity of (S,S)-Palonosetron-d3 Hydrochloride?

To validate stereochemical purity, use chiral high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a polar organic phase column (e.g., Chiralpak® IC). Compare retention times against certified reference standards of (S,S)-, (R,R)-, and other diastereomers . Mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) can further confirm deuterium labeling at specific positions . Ensure method validation includes limits of detection (LOD) ≤0.1% for isomer contamination .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by preparing solutions in buffers (pH 3–8) and storing them at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 6, and 12 months. Analyze degradation products using reverse-phase HPLC with photodiode array (PDA) detection, focusing on peaks eluting outside the retention window of the parent compound . Monitor deuterium retention via isotopic ratio mass spectrometry (IRMS) to assess label stability .

Q. What in vitro models are appropriate for studying the 5-HT3 receptor binding affinity of this compound?

Use radioligand displacement assays with [³H]-granisetron or [³H]-ondansetron in HEK-293 cells expressing human 5-HT3 receptors. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation and compare results to non-deuterated (S,S)-Palonosetron to evaluate isotopic effects on receptor binding . Include negative controls with (R,R)-isomers to confirm stereospecificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Palonosetron formulations?

Contradictions may arise from isotopic effects on metabolic enzymes (e.g., CYP2D6). Perform comparative studies in hepatocyte microsomes, quantifying metabolites via LC-MS/MS. Use stable isotope-labeled internal standards to normalize inter-run variability. For in vivo studies, employ crossover designs in animal models (e.g., Sprague-Dawley rats) with rigorous control of hepatic enzyme activity .

Q. What strategies optimize the detection of low-abundance impurities in this compound batches?

Implement two-dimensional LC (2D-LC) with a hydrophilic interaction liquid chromatography (HILIC) column in the first dimension and reverse-phase in the second. Use charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, apply high-resolution MS (HRMS) with collision-induced dissociation (CID) and compare fragmentation patterns to databases .

Q. How should clinical trials be designed to evaluate the efficacy of this compound in combination with NK1 receptor antagonists?

Use a randomized, double-blind, active-controlled design. Stratify patients by chemotherapy emetogenicity (e.g., HEC vs. MEC) and measure complete response (CR) rates at 24h and 120h post-treatment. Incorporate pharmacokinetic sampling to assess drug-drug interactions (e.g., with netupitant) via non-compartmental analysis (NCA) .

Q. What experimental approaches validate the role of deuterium in prolonging the half-life of this compound?

Conduct deuterium kinetic isotope effect (KIE) studies by comparing metabolic clearance rates in human liver microsomes. Use tandem MS to track deuterium loss in major metabolites (e.g., 6-hydroxy-palonosetron). In vivo, administer equimolar doses of deuterated and non-deuterated forms to cannulated rats and measure plasma concentrations via LC-MS/MS .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from protein binding or tissue distribution differences. Measure unbound drug fractions using equilibrium dialysis and correlate with receptor occupancy in ex vivo models (e.g., isolated guinea pig ileum). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue penetration and adjust dosing regimens .

Methodological Notes

- Isomer Differentiation : Always include enantiomeric purity data in certificates of analysis (CoA) when sourcing reference standards .

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for structure vs. MS for quantification) .

- Regulatory Compliance : Adhere to ICH Q3A/B guidelines for impurity profiling and stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.